3-[4-(Methylsulfanyl)phenyl]-2,5-dihydro-1,2,4-thiadiazol-5-imine
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Overview
Description
3-[4-(Methylsulfanyl)phenyl]-2,5-dihydro-1,2,4-thiadiazol-5-imine is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties . The compound’s structure features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, along with a phenyl group substituted with a methylsulfanyl group.
Preparation Methods
The synthesis of 3-[4-(Methylsulfanyl)phenyl]-2,5-dihydro-1,2,4-thiadiazol-5-imine can be achieved through various methods. One efficient method involves the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation . This method offers advantages such as shorter reaction times and higher yields compared to conventional heating methods. The reaction conditions typically involve the use of a solvent like ethanol and a catalyst to facilitate the reaction.
Chemical Reactions Analysis
3-[4-(Methylsulfanyl)phenyl]-2,5-dihydro-1,2,4-thiadiazol-5-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles like halides or amines.
Scientific Research Applications
3-[4-(Methylsulfanyl)phenyl]-2,5-dihydro-1,2,4-thiadiazol-5-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its anticancer properties, it is being investigated for its potential use in cancer therapy.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[4-(Methylsulfanyl)phenyl]-2,5-dihydro-1,2,4-thiadiazol-5-imine involves its interaction with specific molecular targets and pathways. The thiadiazole ring can disrupt DNA replication processes, inhibiting the growth of bacterial and cancer cells . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
3-[4-(Methylsulfanyl)phenyl]-2,5-dihydro-1,2,4-thiadiazol-5-imine can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer activities.
1,2,3-Thiadiazole: Exhibits antifungal and anti-inflammatory properties.
1,2,4-Thiadiazole: Similar to 1,3,4-thiadiazole, it has a wide range of biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S2/c1-13-7-4-2-6(3-5-7)8-11-9(10)14-12-8/h2-5H,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDLSMKOVNEJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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